molecular formula C14H18N2O3 B8330000 N-(4-cyclohexyl-2-nitrophenyl)acetamide

N-(4-cyclohexyl-2-nitrophenyl)acetamide

Cat. No.: B8330000
M. Wt: 262.30 g/mol
InChI Key: GOEBVEUOJPDTNM-UHFFFAOYSA-N
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Description

N-(4-Cyclohexyl-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring bearing a nitro (-NO₂) group in the ortho (2nd) position and a cyclohexyl group in the para (4th) position. The acetamide moiety (-NH-CO-CH₃) is attached to the aromatic ring, forming a planar structure that facilitates intermolecular interactions.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-(4-cyclohexyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C14H18N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)

InChI Key

GOEBVEUOJPDTNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Substituents Molecular Weight (g/mol) Key Features
N-(4-Cyclohexyl-2-nitrophenyl)acetamide 4-Cyclohexyl, 2-NO₂ 292.35* High lipophilicity (predicted), steric hindrance from cyclohexyl
B1 () 4-NO₂, phenolic ether 316.30 Polar due to hydroxy and nitro groups; likely lower logP
(I) 4-Cl, 2-NO₂, methylsulfonyl 318.75 Sulfonyl group enhances hydrogen bonding; chloro increases electron deficit
N-(2-Methoxy-4-nitrophenyl)acetamide () 2-OCH₃, 4-NO₂ 240.20 Methoxy group provides moderate electron donation, balancing nitro effects

*Calculated based on molecular formula.

Enzyme Inhibition Potential

Acetamide derivatives often target enzymes like monoamine oxidases (MAO) and cholinesterases (AChE/BChE):

  • MAO-B inhibition : Compounds with bulky substituents (e.g., benzothiazole in ) show enhanced selectivity. The cyclohexyl group in this compound may similarly improve MAO-B affinity due to hydrophobic interactions .
  • AChE inhibition : Electron-deficient aromatic rings (due to nitro groups) enhance binding to AChE’s catalytic site. ’s triazole-linked acetamides demonstrate this, suggesting the target compound could share activity .

Antimicrobial and Anticancer Activity

  • Antimicrobial activity: highlights acetamides with benzo[d]thiazole groups (e.g., compound 47) as potent against gram-positive bacteria.
  • Anticancer activity : Nitro groups in compounds like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide () correlate with cytotoxicity. The target compound’s nitro group may similarly contribute to DNA intercalation or redox cycling .

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